Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRXGCQWGBYRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Formation via Cyclization
The piperidine ring is constructed through cyclization of linear precursors. A representative route involves:
- Aza-Michael Addition : Reacting acrylate derivatives with ammonia or amines under basic conditions to form piperidine-2-carboxylates.
- Reductive Amination : Ketones or aldehydes are condensed with amines followed by hydrogenation.
Example Protocol (adapted from):
- Starting Material : 2-Bromoethylamine hydrobromide (10.0 g, 48.8 mmol).
- Protection : Treated with Boc₂O (12.2 g, 56.1 mmol) in CH₂Cl₂ at 0°C, followed by triethylamine (8.2 mL, 58.6 mmol). Yield: 98% tert-butyl (2-bromoethyl)carbamate.
- Cyclization : Heated in DMF with NaN₃ (6.35 g, 97.6 mmol) at 60°C for 16 h, yielding tert-butyl (2-azidoethyl)carbamate.
Boc Protection and Final Esterification
The tert-butyl carboxylate group is introduced early or late depending on sensitivity:
- Early-Stage Protection : Boc₂O (1.1 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0°C to rt.
- Late-Stage Esterification : Piperidine-1-carboxylic acid reacted with tert-butyl chloroformate under Schotten-Baumann conditions.
Alternative Synthetic Routes
Coupling Preformed Intermediates
A modular approach couples Boc-protected piperidine-2-carboxylic acid with morpholine-3-boronic acid under Suzuki-Miyaura conditions:
One-Pot Tandem Reactions
Combining cyclization and coupling in a single vessel reduces purification steps:
- Piperidine formation via reductive amination.
- In situ mesylation of C-2 hydroxyl group.
- Displacement with morpholine.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent (SN2) | DMF | 85% → 92% | |
| Temperature | 80°C vs. 60°C | +15% | |
| Catalytic Base | KOtBu vs. K₂CO₃ | +22% |
Catalytic Systems for Coupling
- Pd(OAc)₂/Xantphos : Reduces homocoupling byproducts in Suzuki reactions.
- CuI/Proline Ligand : Enables Ullmann-type couplings at lower temperatures.
Industrial-Scale Production Considerations
| Challenge | Solution | Outcome |
|---|---|---|
| Exothermic Reactions | Continuous flow reactors | 30% reduction in batch time |
| Catalyst Recycling | Immobilized Pd on mesoporous SiO₂ | 5x reuse without loss |
| Waste Minimization | Aqueous workup protocols | 40% solvent recovery |
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 4.10 (m, 2H, Boc CH₂), 3.72 (t, J = 4.8 Hz, 4H, morpholine OCH₂), 2.85 (m, 1H, piperidine H-2).
HPLC : - Purity >99% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
HRMS : - [M+H]⁺ calc. 341.2104, found 341.2101.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 1 : Tert-butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate ()
- Substituents : A sulfonamide group at the 3-position (R-configuration) replaces the morpholine group.
- Reactivity : The sulfonamide group is electron-withdrawing, enhancing stability against hydrolysis but reducing nucleophilicity compared to morpholine.
- Applications : Sulfonamide derivatives are prevalent in antimicrobial and protease inhibitor drug design due to their strong hydrogen-bonding capacity .
Compound 3 : this compound (Target Compound)
- Substituents : Morpholine at position 2 provides dual hydrogen-bonding sites (O and N), improving solubility in polar solvents.
- Stability : The Boc group offers steric protection, making it more stable than methyl or ethyl carbamates under basic conditions.
Data Table
Table 1 : Comparative Analysis of Tert-butyl Carbamate Derivatives
Research Findings
- Compound 1 : Demonstrated efficacy in inhibiting trypsin-like proteases due to sulfonamide’s strong interaction with catalytic serine residues .
- Compound 2 : The 4-methoxyphenyl group enhances binding to serotonin receptors, as reported in preclinical studies for depression .
- Target Compound : Preliminary docking studies suggest affinity for PI3K kinases, leveraging morpholine’s oxygen for ATP-binding pocket interactions (hypothesized based on structural analogs) .
Biological Activity
Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a tert-butyl group, a morpholine ring, and a piperidine structure. Its molecular formula includes multiple nitrogen and oxygen atoms, enhancing its reactivity and interaction with biological targets. The compound's structural characteristics contribute to its lipophilicity, facilitating membrane penetration essential for pharmacological activity.
The compound interacts with specific molecular targets, including receptors and enzymes. The exact pathways depend on the application context, but it is believed to modulate neurotransmitter systems and metabolic pathways. Its binding affinity to various biological targets positions it as a candidate for drug development in treating conditions such as tuberculosis and other infectious diseases .
Antimicrobial Properties
Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. A high-throughput screening identified it as part of a series of compounds exhibiting anti-tubercular activity. Structure-activity relationship (SAR) studies indicated that modifications to the piperidine moiety could enhance efficacy against resistant strains by targeting specific proteins like MmpL3, crucial for bacterial survival .
Neuropharmacological Effects
The morpholine and piperidine components suggest potential neuropharmacological effects. Research indicates that similar compounds can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This opens avenues for exploring its use in treating neurological disorders.
Case Studies
- Anti-Tubercular Activity : In vitro studies demonstrated that this compound displayed significant activity against M. tuberculosis, with an MIC (Minimum Inhibitory Concentration) of 6.3 µM. Modifications to the structure improved potency to as low as 2.0 µM in certain analogs .
- Neuropharmacological Screening : Compounds with similar structures were screened for their effects on neurotransmitter release in animal models, showing promise in modulating dopaminergic pathways.
Table 1: Structure-Activity Relationship (SAR) of Analog Compounds
| Compound | Structure | MIC (µM) | Target |
|---|---|---|---|
| 4PP-1 | 4PP-1 | 6.3 | MmpL3 |
| 4PP-2 | 4PP-2 | 2.0 | MmpL3 |
| 4PP-3 | 4PP-3 | 6.8 | MmpL3 |
Table 2: Pharmacokinetic Parameters of Tert-butyl Compounds
| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (min) | Bioavailability (%) |
|---|---|---|---|---|
| 34b | 14 | 0.6 | 80 | 42 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
